

# Application Notes and Protocols for Evaluating EVT801 Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**EVT801** is a potent and selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] It plays a crucial role in tumor (lymph)angiogenesis, the formation of new blood and lymphatic vessels that are essential for tumor growth and metastasis.[2][3][4] **EVT801** has demonstrated significant anti-tumor effects in various preclinical models by not only inhibiting VEGF-C-induced endothelial cell proliferation but also by modulating the tumor microenvironment to reduce hypoxia and suppress immunosuppressive cells.[1][3][4] Furthermore, **EVT801** shows a synergistic effect when combined with immune checkpoint therapies.[1]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro activity of **EVT801**, enabling researchers to assess its potency, selectivity, and mechanism of action.

## **Data Presentation**

The following tables summarize the quantitative data on the inhibitory activity of **EVT801** in various cell-based assays.

Table 1: EVT801 Inhibition of VEGFR Autophosphorylation in HEK293 Cells



| Target  | IC50 (nM) |
|---------|-----------|
| VEGFR-3 | 39[1]     |
| VEGFR-2 | 260[1]    |
| VEGFR-1 | 2130[1]   |

Table 2: EVT801 Inhibition of VEGF-Induced Endothelial Cell Proliferation (hLMVEC)

| Stimulant | EVT801 IC50 (nM) |
|-----------|------------------|
| VEGF-C    | 15[3]            |
| VEGF-D    | 8[3]             |
| VEGF-A    | 155[3]           |

Table 3: EVT801 Inhibition of VEGF-C-Induced ERK1/2 Phosphorylation in hLMVEC

| Assay              | IC50 (nM) |
|--------------------|-----------|
| pERK1/2 Inhibition | 13[3]     |

## **Signaling Pathway**

The binding of VEGF-C or VEGF-D to VEGFR-3 triggers the dimerization and transphosphorylation of the receptor, which in turn activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK pathway, promoting lymphangiogenesis.[3] **EVT801** selectively inhibits VEGFR-3, thereby blocking these downstream signals.





Click to download full resolution via product page

VEGF-C/VEGFR-3 signaling pathway and the inhibitory action of EVT801.

## **Experimental Workflow**

A general workflow for evaluating the anti-angiogenic properties of **EVT801** using a series of in vitro cell-based assays is depicted below.





Click to download full resolution via product page

General experimental workflow for in vitro evaluation of **EVT801**.

## Experimental Protocols VEGFR Phosphorylation Assay

This assay determines the ability of **EVT801** to inhibit the autophosphorylation of VEGFR-1, -2, and -3.

#### Materials:

- HEK293 cells transiently expressing human VEGFR-1, VEGFR-2, or VEGFR-3
- Cell culture medium (e.g., DMEM) with 10% FBS



- Assay medium (serum-free DMEM)
- Recombinant human VEGF-A, VEGF-C
- EVT801
- Lysis buffer
- Phospho-VEGFR specific antibodies and total VEGFR antibodies
- Secondary antibodies conjugated to HRP
- Chemiluminescent substrate
- 96-well cell culture plates

#### Protocol:

- Seed HEK293 cells expressing the desired VEGFR into 96-well plates at a density of ~40,000 cells per well and incubate overnight.
- The following day, replace the growth medium with 50 μL of assay medium and incubate for 1 hour.
- Prepare serial dilutions of EVT801 in assay medium.
- Add 25 μL of the **EVT801** dilutions to the cells and incubate for 1 hour.
- Add 25 μL of the appropriate VEGF ligand (e.g., VEGF-C for VEGFR-3) to a final concentration that induces robust phosphorylation.
- Incubate for 5-10 minutes at 37°C.
- Aspirate the medium and lyse the cells with lysis buffer.
- Quantify total and phosphorylated VEGFR levels using a suitable method such as ELISA or Western blot.



## **Endothelial Cell Proliferation Assay**

This assay measures the effect of **EVT801** on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) stimulated by various VEGF ligands.

#### Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
- Endothelial cell growth medium (e.g., EGM-2MV)
- Basal medium (e.g., EBM-2) with 0.5% FBS
- Recombinant human VEGF-A, VEGF-C, VEGF-D
- EVT801
- Cell proliferation reagent (e.g., CellTiter-Glo®)
- 96-well cell culture plates

#### Protocol:

- Seed hLMVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to attach overnight.
- The next day, replace the medium with basal medium containing 0.5% FBS and starve the cells for 4-6 hours.
- Prepare serial dilutions of EVT801 in basal medium.
- Add the EVT801 dilutions to the cells, followed by the addition of the respective VEGF ligand (VEGF-A, VEGF-C, or VEGF-D) at a pre-determined optimal concentration.
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.



## **ERK1/2 Phosphorylation Assay**

This assay evaluates the inhibitory effect of **EVT801** on the downstream signaling molecule ERK1/2 in endothelial cells.

#### Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
- Endothelial cell growth medium
- Basal medium with 0.5% FBS
- Recombinant human VEGF-C
- EVT801
- Lysis buffer
- Phospho-ERK1/2 and total ERK1/2 antibodies
- 96-well cell culture plates

#### Protocol:

- Seed hLMVECs in a 96-well plate and grow to 80-90% confluency.
- Starve the cells in basal medium with 0.5% FBS for 4-6 hours.
- Pre-treat the cells with serial dilutions of EVT801 for 1 hour.
- Stimulate the cells with an optimal concentration of VEGF-C for 10 minutes.
- Immediately lyse the cells and determine the levels of phosphorylated and total ERK1/2
  using an appropriate method like a cell-based ELISA or Western blot.[5]

## **Endothelial Cell Migration (Scratch) Assay**

This assay assesses the ability of **EVT801** to inhibit the migration of endothelial cells.



#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or hLMVECs
- Endothelial cell growth medium
- Basal medium
- Mitomycin C (optional, to inhibit proliferation)
- P200 pipette tip or a dedicated scratch tool
- 6-well or 12-well plates
- · Microscope with a camera

#### Protocol:

- Seed endothelial cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
- (Optional) Treat the cells with mitomycin C (e.g., 10 μg/mL) for 2 hours to inhibit cell proliferation.
- Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.[6]
- Gently wash the wells with basal medium to remove dislodged cells.
- Add basal medium containing different concentrations of EVT801 and a pro-migratory stimulus (e.g., VEGF-C).
- Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.[7]
- Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time.

## **Endothelial Cell Tube Formation Assay**



This assay evaluates the effect of **EVT801** on the ability of endothelial cells to form capillary-like structures in vitro.[8][9][10]

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Basal medium
- Growth factor-reduced Matrigel®
- EVT801
- 96-well plates
- · Microscope with a camera
- Calcein AM (optional, for fluorescence imaging)

#### Protocol:

- Thaw growth factor-reduced Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.[8]
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
- Harvest HUVECs and resuspend them in basal medium at a density of 1-2 x 10<sup>5</sup> cells/mL.
- Mix the cell suspension with different concentrations of EVT801 and a pro-angiogenic stimulus (e.g., VEGF-A).
- Seed 100 μL of the cell suspension mixture onto the solidified Matrigel®.
- Incubate the plate for 4-18 hours at 37°C.[8]
- Visualize and capture images of the tube-like structures using a microscope.



 Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. lonza.picturepark.com [lonza.picturepark.com]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating EVT801
   Activity]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b13904842#cell-based-assays-for-evaluating-evt801-activity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com